molecular formula C16H16N4O3S2 B2508537 2-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide CAS No. 1207000-22-3

2-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide

Cat. No.: B2508537
CAS No.: 1207000-22-3
M. Wt: 376.45
InChI Key: ICIGDSKVOOTCER-UHFFFAOYSA-N
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Description

2-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide typically involves multi-step organic reactions. The starting materials might include pyrrole, thiazole, and sulfonamide derivatives. Common synthetic routes could involve:

    Step 1: Formation of the thiazole ring through cyclization reactions.

    Step 2: Introduction of the pyrrole moiety via nucleophilic substitution.

    Step 3: Attachment of the sulfamoylphenethyl group through amide bond formation.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This might include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environment.

    Temperature and Pressure: Regulation of temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide involves its interaction with specific molecular targets. These might include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenyl)thiazole-4-carboxamide
  • 2-(1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)thiazole-4-carboxamide

Uniqueness

2-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-pyrrol-1-yl-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S2/c17-25(22,23)13-5-3-12(4-6-13)7-8-18-15(21)14-11-24-16(19-14)20-9-1-2-10-20/h1-6,9-11H,7-8H2,(H,18,21)(H2,17,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIGDSKVOOTCER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NC(=CS2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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